2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
The compound of interest belongs to a class of compounds with a core structure of tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. These compounds are synthesized for their potential biological activities and serve as key intermediates for the development of pharmacologically active agents.
Synthesis Analysis
The synthesis of derivatives closely related to the target compound involves multi-step chemical reactions starting from base structures such as 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. These processes include acylation, cyclization, and condensation with various reagents to introduce different functional groups into the molecule, resulting in a variety of derivatives with potential for biological activity (Ashalatha et al., 2007).
Molecular Structure Analysis
Crystal structure analyses provide insights into the conformation and configuration of similar compounds. X-ray crystallography reveals the planarity or non-planarity of the core rings and the spatial arrangement of substituents, which are crucial for understanding the molecular interactions and reactivity (Özbey et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of related compounds involves interactions with various reagents under specific conditions, leading to the formation of new bonds and the introduction of functional groups. These reactions are pivotal in modifying the molecular structure to achieve desired chemical properties and biological activities (Soliman et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are determined by the compound's molecular structure. The introduction of specific substituents affects these properties, influencing the compound's suitability for further application in medicinal chemistry (Giri et al., 2017).
Chemical Properties Analysis
Chemical properties such as reactivity towards nucleophiles, electrophiles, and other chemical agents are crucial for understanding the compound's behavior in chemical reactions. These properties are influenced by the electronic configuration and the presence of functional groups in the molecule (Tolkunov et al., 2013).
Scientific Research Applications
Synthesis and Biological Evaluation
Recent studies have focused on synthesizing various pyrimidine derivatives due to their biological significance. For instance, the synthesis of novel pyrazolopyrimidines derivatives exhibiting anticancer and anti-5-lipoxygenase activities demonstrates the potential of such compounds in therapeutic applications (Rahmouni et al., 2016). Similarly, the design and synthesis of 2,4-disubstituted pyrimidines as cholinesterase and Aβ-aggregation inhibitors highlight their role in addressing neurodegenerative diseases (Mohamed et al., 2011).
Antimicrobial Applications
Certain pyrimidine derivatives have demonstrated significant antimicrobial properties. For example, novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives showed high activity against various bacteria, including Escherichia coli and Staphylococcus aureus (Giri et al., 2017). This suggests the potential of such compounds in developing new antibacterial agents.
Neuropharmacological Significance
The study of pyrimidines in neuropharmacology has been gaining attention. The discovery of potent and selective inhibitors of Phosphodiesterase 1, including pyrazolo[3,4-d]pyrimidinones, for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases underlines the importance of pyrimidine derivatives in this field (Li et al., 2016).
Mechanism of Action
Target of Action
The primary target of HMS3481H09, also known as CCG-175328, is the RhoA/serum response factor (SRF) pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation has been associated with various forms of cancer .
Mode of Action
HMS3481H09 acts as an inhibitor of the RhoA/SRF pathway . It blocks SRE.L-driven transcription stimulated by Gα12Q231L, Gα13Q226L, RhoA-G14V, and RhoC-G14V . The compound’s action is thought to target MKL/SRF-dependent transcriptional activation without altering DNA binding . When the G-actin pool is depleted, HMS3481H09 binds specifically to the nuclear localization signal (NLS) of MRTF-A/B, preventing the interaction between MRTF-A/B and importin α/β1, resulting in inhibition of the nuclear import of MRTF-A/B .
Biochemical Pathways
The RhoA/SRF pathway is involved in regulating cell proliferation, differentiation, and migration . By inhibiting this pathway, HMS3481H09 can potentially disrupt these processes, thereby exerting its therapeutic effects .
Result of Action
The inhibition of the RhoA/SRF pathway by HMS3481H09 can lead to the suppression of cell proliferation and migration . This makes the compound potentially useful in the treatment of diseases characterized by abnormal cell growth and movement, such as cancer .
Action Environment
The efficacy and stability of HMS3481H09 can be influenced by various environmental factors. For instance, the presence of G-actin can affect the compound’s ability to bind to the NLS of MRTF-A/B
Future Directions
properties
IUPAC Name |
2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2S/c1-16-7-8-18-19(15-16)31-24-22(18)23(30)25-20(26-24)9-10-21(29)28-13-11-27(12-14-28)17-5-3-2-4-6-17/h16-17H,2-15H2,1H3,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNBQQUZEGHTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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